molecular formula C9H15FO4 B2695301 Diethyl 2-ethyl-2-fluoropropanedioate CAS No. 1578-75-2

Diethyl 2-ethyl-2-fluoropropanedioate

Cat. No.: B2695301
CAS No.: 1578-75-2
M. Wt: 206.213
InChI Key: AGKXLOQGNAMZSQ-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-fluoropropanedioate is an organic compound with the molecular formula C9H15FO4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by an ethyl group and a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-ethyl-2-fluoropropanedioate typically involves the fluorination of diethyl malonate. One common method includes the reaction of diethyl malonate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

    Alkylation: The compound can participate in alkylation reactions at the α-position to introduce various alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.

    Alkylation: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Diethyl 2-ethyl-2-fluoropropanedioic acid.

    Alkylation: Various alkylated derivatives of the original compound.

Scientific Research Applications

Diethyl 2-ethyl-2-fluoropropanedioate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.

    Agricultural Chemicals: It is used in the production of certain pesticides and herbicides.

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-ethyl-2-fluoropropanedioate involves its reactivity due to the presence of the fluorine atom and ester groups. The fluorine atom can participate in various substitution reactions, while the ester groups can undergo hydrolysis and other transformations. These reactions are facilitated by the electron-withdrawing nature of the fluorine atom, which makes the compound more reactive towards nucleophiles.

Comparison with Similar Compounds

    Diethyl malonate: Lacks the fluorine and ethyl groups, making it less reactive in certain substitution reactions.

    Diethyl fluoromalonate: Similar but lacks the ethyl group, affecting its reactivity and applications.

    Ethyl fluoroacetate: Contains a fluorine atom but has different ester groups, leading to different reactivity and uses.

Uniqueness: Diethyl 2-ethyl-2-fluoropropanedioate is unique due to the presence of both an ethyl group and a fluorine atom on the central carbon. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

diethyl 2-ethyl-2-fluoropropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKXLOQGNAMZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-75-2
Record name 1,3-diethyl 2-ethyl-2-fluoropropanedioate
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